5-Methylcytosine-d4

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

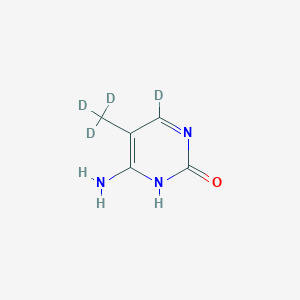

5-Methylcytosine-d4 (CAS: 1219795-15-9) is a deuterated analog of 5-methylcytosine (5mC), a naturally occurring epigenetic modification critical for gene regulation. The compound features three deuterium atoms on the methyl group and one deuterium at the 6-position of the cytosine ring, enhancing its molecular stability and utility as an isotopic tracer in mass spectrometry-based studies . Unlike non-deuterated 5mC, this isotopologue is used to improve analytical precision in quantifying DNA methylation dynamics, particularly in cancer research and metabolic tracing . Its non-hazardous classification (per GHS) and stability under standard laboratory conditions make it a reliable tool for epigenetic studies requiring high sensitivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methylcytosine-d4 typically involves the methylation of cytosine followed by the introduction of deuterium atoms. One common method is the methylation of cytosine using methyl iodide in the presence of a base, followed by deuterium exchange reactions to replace hydrogen atoms with deuterium. The reaction conditions often include:

Solvent: Dimethyl sulfoxide (DMSO) or methanol

Base: Sodium hydroxide or potassium carbonate

Temperature: Room temperature to 50°C

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar methods but optimized for higher yields and purity. The process includes:

Batch reactors: for controlled reaction conditions

Purification steps: such as recrystallization and chromatography to ensure high purity

Quality control: measures including mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to confirm the isotopic composition and structure

Chemical Reactions Analysis

Types of Reactions

5-Methylcytosine-d4 undergoes several types of chemical reactions, including:

Oxidation: Conversion to 5-hydroxymethylcytosine-d4 using oxidizing agents like potassium permanganate

Reduction: Reduction back to cytosine-d4 using reducing agents such as sodium borohydride

Substitution: Halogenation reactions where the methyl group can be substituted with halogens using reagents like bromine or chlorine

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide

Reducing Agents: Sodium borohydride, lithium aluminum hydride

Halogenating Agents: Bromine, chlorine

Major Products

5-Hydroxymethylcytosine-d4: Formed through oxidation

Cytosine-d4: Formed through reduction

Halogenated derivatives: Formed through substitution reactions

Scientific Research Applications

Role in Epigenetics and Gene Regulation

5-Methylcytosine is known to play a vital role in regulating gene expression through methylation patterns that affect chromatin structure and transcriptional activity. The incorporation of 5-methylcytosine-d4 allows researchers to trace and quantify methylation changes with high precision.

Quantification Techniques

Several methods have been developed for the detection and quantification of 5-methylcytosine, including:

- Gas Chromatography Mass Spectrometry (GC/MS) : This technique utilizes isotopically labeled standards for accurate quantification of 5-methylcytosine levels in various tissues, revealing significant alterations associated with neurodegenerative diseases like Alzheimer’s disease .

- Methylation-Sensitive Amplified Polymorphism (MSAP) : This method differentiates between methylated and unmethylated cytosines using specific restriction enzymes, providing insights into the methylation landscape across different genomic regions .

Case Study: Neurodegenerative Diseases

A study examining brain tissues from individuals with varying stages of Alzheimer's disease demonstrated that alterations in 5-methylcytosine levels correlate with disease progression. Specifically, significant differences were observed in methylation patterns across multiple brain regions, suggesting that 5-methylcytosine modifications may serve as early biomarkers for neurodegeneration .

Implications in Cancer Research

This compound has significant implications in cancer research, particularly in understanding the epigenetic changes that drive tumorigenesis.

Case Study: Acute Myeloid Leukemia (AML)

Preliminary data from clinical trials involving patients with relapsed or refractory AML have shown promising results when assessing the methylation status of specific genes using this compound as a marker. The correlation between methylation levels and treatment outcomes highlights the potential for targeted epigenetic therapies .

Applications in Developmental Biology

In developmental biology, this compound is utilized to study genomic imprinting and X-chromosome inactivation.

Genomic Imprinting

The differential methylation of parental alleles is crucial for proper gene expression during development. Studies using this compound have provided insights into how these modifications influence developmental processes and contribute to disorders related to imprinting defects .

Case Study: Mouse Embryonic Stem Cells

Research involving mouse embryonic stem cells has demonstrated that alterations in 5-hydroxymethylcytosine (a derivative of 5-methylcytosine) levels are linked to differentiation potential. The findings suggest that maintaining appropriate methylation patterns is essential for stem cell pluripotency and lineage specification .

Therapeutic Implications

The understanding of this compound's role in epigenetics opens avenues for novel therapeutic strategies.

Targeting Methylation

Therapeutic agents targeting DNA methyltransferases or enhancing demethylation processes are being explored as potential treatments for diseases characterized by abnormal methylation patterns, such as cancer and neurological disorders .

Case Study: Clinical Trials

Current clinical trials are investigating the efficacy of drugs that modulate DNA methylation using biomarkers like this compound to monitor treatment response and adjust therapeutic strategies accordingly .

Mechanism of Action

5-Methylcytosine-d4 exerts its effects through the methylation of cytosine residues in DNA. This methylation is catalyzed by DNA methyltransferases (DNMTs) and plays a crucial role in regulating gene expression. The methyl group added to the fifth carbon of cytosine can inhibit the binding of transcription factors, leading to gene silencing. Additionally, the presence of this compound can affect the chromatin structure and DNA-protein interactions, further influencing gene expression.

Comparison with Similar Compounds

Structural and Chemical Properties

Stability and Environmental Considerations

- 5mC : Susceptible to UV-induced cyclobutane pyrimidine dimer (CPD) formation at methylated CpG sites, contributing to mutagenesis in skin cancers .

- This compound: Deuterium substitution reduces metabolic degradation rates, improving tracer longevity in vivo .

Data Tables

Table 1. Genomic 5mC Content in Human Tissues and Tumors

| Tissue/Cell Type | 5mC Content (mole %) | Biological Context |

|---|---|---|

| Normal brain | 1.00 | High methylation for neuronal function |

| Sperm DNA | 0.84 | Germline-specific hypomethylation |

| Colon adenocarcinoma | 0.90 (↓10% vs. normal) | Tumor progression marker |

| Placental DNA | 0.76 | Developmental regulation |

Table 2. Key Enzymes and Pathways Involving Modified Cytosines

| Enzyme | Substrate | Product | Biological Role | Reference |

|---|---|---|---|---|

| DNMTs | Cytosine | 5mC | De novo methylation | |

| Tet1-3 | 5mC | 5hmC/5fC/5caC | Oxidative demethylation | |

| TDG | 5caC | Unmodified C | Base excision repair |

Research Findings and Implications

- Cancer Hypomethylation : Widespread 5mC loss in metastatic tumors (e.g., colon, lung) suggests pervasive epigenetic dysregulation, though locus-specific hypermethylation (e.g., tumor suppressors) coexists .

- UV Damage at 5mC Sites : Sunlight-induced CPDs at methylated CpGs in p53 highlight 5mC's dual role as an epigenetic mark and mutagenesis hotspot .

- Deuterated Tracers: this compound enables precise quantification of DNA methylation turnover in drug-response studies, circumventing background noise in non-deuterated analogs .

Biological Activity

5-Methylcytosine-d4 (5mC-d4) is a stable isotope-labeled derivative of 5-methylcytosine (5mC), a crucial epigenetic modification in DNA. This compound plays a significant role in various biological processes, including gene expression regulation, development, and disease progression. Understanding the biological activity of 5mC-d4 involves examining its mechanisms of action, detection methods, and implications in health and disease.

5-Methylcytosine is predominantly found at CpG dinucleotides and is involved in the regulation of gene expression through several mechanisms:

- Transcriptional Regulation : Methylation of cytosines in promoter regions typically represses gene transcription. Conversely, demethylation can activate gene expression.

- Chromatin Structure : 5mC influences chromatin remodeling, affecting the accessibility of DNA to transcription factors and other regulatory proteins.

- Developmental Processes : During embryonic development, 5mC is crucial for cellular differentiation and pluripotency maintenance.

Detection Methods

The detection and quantification of 5mC-d4 are essential for understanding its biological roles. Two primary methods are commonly used:

- Global Detection : Techniques such as Ultra-Performance Liquid Chromatography (UPLC) allow for the quantification of total genomic 5mC levels across various samples. For example, a study demonstrated that different human cell lines exhibited distinct levels of 5mC, highlighting its variability across tissues .

- Locus-Specific Detection : This method utilizes isoschizomers—restriction enzymes with different sensitivities to methylation—to analyze specific genomic regions. Real-time quantitative PCR (qPCR) is then employed to assess the methylation status at these loci, providing insights into the functional implications of 5mC modifications .

Case Study 1: Role in Cancer

Research has shown that aberrant methylation patterns, including hypermethylation of tumor suppressor genes, are common in various cancers. For instance, a study indicated that increased levels of 5mC in specific gene promoters were associated with poor prognosis in colorectal cancer patients. The findings suggest that monitoring 5mC levels could serve as a biomarker for cancer diagnosis and treatment response .

Case Study 2: Epigenetic Reprogramming

In developmental biology, the dynamic regulation of 5mC is critical for epigenetic reprogramming during gametogenesis and early embryonic development. A notable study demonstrated that the removal of methylation marks facilitated pluripotency in embryonic stem cells, underscoring the importance of 5mC in maintaining developmental potential .

Research Findings

Recent studies have elucidated various aspects of this compound's biological activity:

- Gene Expression Correlation : A comprehensive analysis revealed that genes with high levels of methylation often exhibited reduced expression levels. This correlation emphasizes the regulatory role of 5mC in gene silencing .

- Transgenerational Effects : Evidence suggests that alterations in DNA methylation patterns can have transgenerational effects on gene expression and phenotype. This phenomenon raises concerns regarding environmental impacts on epigenetic modifications and their potential heritability .

Data Table: Summary of Biological Functions

| Function | Description | Implications |

|---|---|---|

| Transcriptional Regulation | Methylation typically represses gene expression | Implicated in cancer and developmental disorders |

| Chromatin Remodeling | Alters chromatin structure to regulate DNA accessibility | Essential for proper gene regulation |

| Developmental Regulation | Critical during embryogenesis and stem cell differentiation | Influences pluripotency maintenance |

| Disease Association | Aberrant methylation linked to various diseases (e.g., cancer) | Potential biomarker for diagnosis |

Properties

Molecular Formula |

C5H7N3O |

|---|---|

Molecular Weight |

129.15 g/mol |

IUPAC Name |

6-amino-4-deuterio-5-(trideuteriomethyl)-1H-pyrimidin-2-one |

InChI |

InChI=1S/C5H7N3O/c1-3-2-7-5(9)8-4(3)6/h2H,1H3,(H3,6,7,8,9)/i1D3,2D |

InChI Key |

LRSASMSXMSNRBT-MZCSYVLQSA-N |

Isomeric SMILES |

[2H]C1=NC(=O)NC(=C1C([2H])([2H])[2H])N |

Canonical SMILES |

CC1=C(NC(=O)N=C1)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.